Carvedilol-d3

説明

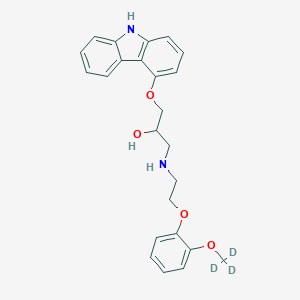

Structure

3D Structure

特性

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649419 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-25-8 | |

| Record name | 1-(9H-Carbazol-4-yloxy)-3-[[2-[2-(methoxy-d3)phenoxy]ethyl]amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Carvedilol-d3 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carvedilol-d3, a deuterated analog of the beta-blocker Carvedilol. Its primary application in research is as a stable isotopically labeled (SIL) internal standard for the accurate quantification of Carvedilol in biological matrices. This document outlines its properties, and use in experimental protocols, and visualizes the analytical workflows, making it an essential resource for researchers in pharmacology, drug metabolism, and bioanalysis.

Core Concepts: The Role of this compound in Quantitative Analysis

This compound is structurally identical to Carvedilol, with the exception that three hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from the unlabeled Carvedilol by a mass spectrometer, without significantly altering its chemical and physical properties.

In quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurements. This compound is the ideal internal standard for Carvedilol analysis because it co-elutes with Carvedilol during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By adding a known amount of this compound to each sample, any variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly reliable quantification of Carvedilol.

Mass Spectrometry and Chromatographic Properties

The accurate quantification of Carvedilol using this compound as an internal standard relies on the distinct mass-to-charge (m/z) ratios of their precursor and product ions. The following table summarizes typical mass spectrometric and chromatographic parameters. Note that while the user requested information on this compound, the literature more commonly reports on Carvedilol-d5. The principles and application are identical, with a minor difference in mass.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |

| Carvedilol | 407.1 | 100.1 | 6.0 |

| Carvedilol-d5 | 412.2 | 105.1 | 6.0 |

Experimental Protocol: Quantification of Carvedilol in Human Plasma

This section provides a detailed methodology for the quantification of Carvedilol in human plasma using a deuterated internal standard, based on established LC-MS/MS methods.

Materials and Reagents

-

Carvedilol reference standard

-

This compound (or other deuterated Carvedilol) internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Carvedilol and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of Carvedilol working solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 methanol:water mixture.

-

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards:

-

Spike blank human plasma with the Carvedilol working solutions to achieve a concentration range of 0.1 to 200 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

-

Sample Preparation (Protein Precipitation Method)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Transitions:

-

Carvedilol: 407.1 -> 100.1

-

This compound: (adjust for specific deuteration, e.g., for d5) 412.2 -> 105.1

-

-

Collision Energy and other parameters: Optimize for the specific instrument.

-

Data Analysis

-

Quantify Carvedilol in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical principle of using an internal standard.

Caption: Experimental workflow for Carvedilol quantification.

Synthesis and Manufacturing of Deuterated Carvedilol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated Carvedilol. Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are of significant interest in pharmaceutical research. This strategic isotopic substitution can modify the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile, reduced toxicity, and a more consistent therapeutic effect. This guide details the synthetic pathways, experimental protocols, and analytical characterization of deuterated Carvedilol, with a focus on Carvedilol-d5.

Overview of Carvedilol and the Rationale for Deuteration

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and congestive heart failure. It is a racemic mixture, with its activity residing in both the (S)- and (R)-enantiomers. The metabolism of Carvedilol is extensive and involves multiple pathways, including aromatic ring oxidation and glucuronidation. Deuteration of Carvedilol at metabolically susceptible positions can slow down its rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to higher plasma concentrations, a longer half-life, and potentially a reduced dosing frequency.

Synthetic Pathways for Carvedilol and its Deuterated Analogs

The most common and industrially scalable synthesis of Carvedilol involves the reaction of two key intermediates: 4-(2,3-epoxypropoxy)carbazole and 2-(2-methoxyphenoxy)ethylamine. To synthesize deuterated Carvedilol, one or both of these intermediates can be prepared in their deuterated forms. This guide focuses on the synthesis of Carvedilol-d5, where the deuterium atoms are incorporated into the propanol linker, originating from a deuterated epoxide precursor.

Synthesis of Precursor 1: 4-(2,3-Epoxypropoxy)carbazole

The synthesis of the non-deuterated epoxide precursor is a well-established process.

Reaction Scheme for 4-(2,3-Epoxypropoxy)carbazole Synthesis:

Caption: Synthesis of 4-(2,3-Epoxypropoxy)carbazole.

Synthesis of Precursor 2: 2-(2-Methoxyphenoxy)ethylamine

The second key intermediate can be synthesized through various routes. One common method is the reduction of 2-(2-methoxyphenoxy)acetonitrile.

Reaction Scheme for 2-(2-Methoxyphenoxy)ethylamine Synthesis:

Caption: Synthesis of 2-(2-Methoxyphenoxy)ethylamine.

Proposed Synthesis of Deuterated Carvedilol (Carvedilol-d5)

The synthesis of Carvedilol-d5 can be achieved by utilizing a commercially available deuterated starting material, Epichlorohydrin-d5. This approach introduces five deuterium atoms onto the glycidyl moiety, which becomes the propanol linker in the final Carvedilol molecule.

Synthesis of Deuterated Precursor 1: 4-(2,3-Epoxypropoxy-d5)carbazole

This synthesis follows the same principle as the non-deuterated counterpart, with the substitution of Epichlorohydrin with Epichlorohydrin-d5.

Experimental Protocol: Synthesis of 4-(2,3-Epoxypropoxy-d5)carbazole

| Step | Procedure |

| 1. Reaction Setup | To a stirred solution of 4-hydroxycarbazole in a suitable solvent (e.g., isopropanol, DMF, or a biphasic system with water), add a base such as sodium hydroxide or potassium carbonate. |

| 2. Addition of Deuterated Reagent | Add Epichlorohydrin-d5 to the reaction mixture. |

| 3. Reaction Conditions | Heat the mixture to a temperature ranging from 50 to 80 °C and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC. |

| 4. Work-up and Isolation | Cool the reaction mixture and add water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain crude 4-(2,3-epoxypropoxy-d5)carbazole. |

| 5. Purification | The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure deuterated intermediate. |

Final Condensation Step: Synthesis of Carvedilol-d5

The final step involves the reaction of the deuterated epoxide with 2-(2-methoxyphenoxy)ethylamine.

Experimental Workflow for Carvedilol-d5 Synthesis:

Caption: Overall workflow for the synthesis of Carvedilol-d5.

Experimental Protocol: Synthesis of Carvedilol-d5

| Step | Procedure |

| 1. Reaction Setup | Dissolve 4-(2,3-epoxypropoxy-d5)carbazole and 2-(2-methoxyphenoxy)ethylamine in a suitable solvent such as isopropanol, toluene, or methanol. |

| 2. Reaction Conditions | Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for several hours. The progress of the reaction should be monitored by TLC or HPLC. |

| 3. Work-up and Isolation | After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is the crude Carvedilol-d5. |

| 4. Purification | The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Carvedilol-d5. |

Quantitative Data

Table 1: Summary of Key Synthetic Parameters (Estimated)

| Parameter | Step 1: Epoxide Formation | Step 2: Final Condensation |

| Key Reagents | 4-Hydroxycarbazole, Epichlorohydrin-d5, Base | 4-(2,3-Epoxypropoxy-d5)carbazole, 2-(2-Methoxyphenoxy)ethylamine |

| Solvent | Isopropanol, DMF | Isopropanol, Toluene |

| Temperature | 50-80 °C | 80-120 °C |

| Typical Yield | 70-90% | 70-90% |

| Isotopic Purity | >98% (dependent on starting material) | >98% (retained from precursor) |

Analytical Characterization of Deuterated Carvedilol

The successful synthesis and purity of deuterated Carvedilol must be confirmed through various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms. The molecular weight of Carvedilol-d5 will be 5 units higher than that of non-deuterated Carvedilol.

Table 2: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Exact Mass (monoisotopic) |

| Carvedilol | C₂₄H₂₆N₂O₄ | 406.1893 |

| Carvedilol-d5 | C₂₄H₂₁D₅N₂O₄ | 411.2208 |

In tandem mass spectrometry (MS/MS), specific fragmentation patterns can further confirm the location of the deuterium atoms. For Carvedilol-d5, a characteristic fragment ion would be observed at m/z 105.2, corresponding to the deuterated side chain, in contrast to the m/z 100.2 fragment for the non-deuterated compound[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are essential for structural elucidation and to confirm the positions of deuteration. In the ¹H NMR spectrum of Carvedilol-d5, the signals corresponding to the protons on the propanol linker will be absent or significantly reduced in intensity. ²H (Deuterium) NMR can be used to directly observe the deuterium signals.

Manufacturing and Quality Control Considerations

The manufacturing of deuterated Carvedilol for pharmaceutical use must adhere to Good Manufacturing Practices (GMP). Key considerations include:

-

Sourcing of Deuterated Starting Materials: Ensuring the quality and isotopic purity of deuterated reagents like Epichlorohydrin-d5 is crucial.

-

Process Validation: The entire manufacturing process must be validated to ensure consistency, reproducibility, and control over critical process parameters.

-

Impurity Profiling: A thorough impurity profile must be established for the deuterated drug substance, and analytical methods developed to detect and quantify any potential impurities.

-

Stability Testing: Comprehensive stability studies must be conducted to determine the shelf-life and appropriate storage conditions for the deuterated Carvedilol drug substance and product.

Conclusion

The synthesis of deuterated Carvedilol, specifically Carvedilol-d5, is a feasible process that leverages the well-established synthetic route of the non-deuterated parent drug. The key to this synthesis is the use of a deuterated starting material, such as Epichlorohydrin-d5. While this guide provides a detailed proposed synthesis and analytical considerations, further process development and optimization would be required for large-scale manufacturing. The potential therapeutic benefits of deuterated Carvedilol make it an attractive candidate for further research and development in the pharmaceutical industry.

References

The Core Mechanism of Carvedilol: A Technical Guide to its Non-Selective β/α-1 Adrenergic Blockade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a third-generation, non-selective adrenoceptor antagonist that has become a cornerstone in the management of cardiovascular diseases, notably heart failure and hypertension. Its therapeutic efficacy stems from a unique pharmacological profile characterized by the blockade of both β-adrenergic (β1 and β2) and α-1 adrenergic receptors. This dual action confers a distinct advantage over traditional β-blockers by combining the negative chronotropic and inotropic effects of β-blockade with the vasodilatory properties of α-1 blockade. Beyond its primary receptor antagonism, Carvedilol exhibits a complex pharmacology that includes biased agonism at β-adrenergic receptors, antioxidant, and anti-inflammatory properties, all of which contribute to its clinical benefits. This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Carvedilol, detailing the underlying signaling pathways, quantitative receptor pharmacology, and the experimental methodologies used to elucidate its multifaceted interactions.

I. Adrenergic Receptor Blockade: The Primary Mechanism of Action

Carvedilol's principal mechanism of action is its ability to competitively and non-selectively block β-adrenergic and α-1 adrenergic receptors. This blockade attenuates the physiological responses to the endogenous catecholamines, epinephrine and norepinephrine.

A. β-Adrenergic Receptor Antagonism

Carvedilol antagonizes both β1 and β2 adrenergic receptors.

-

β1-Adrenergic Receptor Blockade: Located predominantly in the heart, stimulation of β1-receptors by catecholamines leads to an increase in heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity. Carvedilol's blockade of these receptors results in a reduction in heart rate and myocardial contractility, thereby decreasing myocardial oxygen demand. This action is crucial in the management of angina and improves cardiac function in heart failure.

-

β2-Adrenergic Receptor Blockade: β2-receptors are found in various tissues, including the smooth muscle of the bronchioles and blood vessels. Their stimulation leads to smooth muscle relaxation. While the blockade of β2-receptors can potentially lead to bronchoconstriction, a concern in patients with reactive airway disease, it also contributes to the overall cardiovascular effects of Carvedilol.

B. α-1 Adrenergic Receptor Antagonism

Carvedilol also potently blocks α-1 adrenergic receptors, which are primarily located on vascular smooth muscle cells. The stimulation of these receptors by norepinephrine causes vasoconstriction. By antagonizing α-1 receptors, Carvedilol induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure. This vasodilatory effect is a key differentiator from many other β-blockers and contributes significantly to its antihypertensive efficacy.

II. Quantitative Pharmacology of Carvedilol at Adrenergic Receptors

The affinity of Carvedilol for its target receptors has been quantified in numerous studies. The following tables summarize the binding affinities (Ki or Kd values) and functional potencies (IC50 or pA2 values) of Carvedilol for human β1, β2, and α1-adrenergic receptors. These values are derived from various in vitro experimental systems and highlight the non-selective nature of the drug.

Table 1: Carvedilol Binding Affinities (Ki/Kd) at Human Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki/Kd) in nM (Range) | Reference |

| β1-Adrenergic | 0.2 - 1.1 | [Not available] |

| β2-Adrenergic | 0.4 - 2.5 | [Not available] |

| α1-Adrenergic | 0.6 - 5.7 | [Not available] |

Table 2: Carvedilol Functional Antagonist Potencies (pA2/pKi) at Human Adrenergic Receptors

| Receptor Subtype | Functional Potency (pA2/pKi) (Range) | Reference |

| β1-Adrenergic | 8.2 - 9.1 | [Not available] |

| β2-Adrenergic | 7.9 - 8.8 | [Not available] |

| α1-Adrenergic | 7.5 - 8.5 | [Not available] |

III. Signaling Pathways Modulated by Carvedilol

The interaction of Carvedilol with adrenergic receptors modulates downstream intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

A. Canonical Adrenergic Signaling and Carvedilol's Antagonism

Norepinephrine and epinephrine activate β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to the physiological effects of β-adrenergic stimulation. α-1 adrenergic receptors are coupled to the Gq G-protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both contributing to smooth muscle contraction. Carvedilol blocks these initial receptor activation steps.

B. Biased Agonism of Carvedilol

Interestingly, Carvedilol is not a simple silent antagonist at β-adrenergic receptors. It has been shown to act as a biased agonist, meaning it can selectively activate certain downstream signaling pathways while blocking others. Specifically, Carvedilol has been demonstrated to promote the recruitment of β-arrestin to the β-adrenergic receptor, a process that is typically associated with receptor desensitization and internalization. However, β-arrestin can also act as a scaffold for other signaling molecules, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, independent of G-protein activation. This biased signaling may contribute to some of Carvedilol's cardioprotective effects.

IV. Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Carvedilol.

A. Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Carvedilol for β1, β2, and α1-adrenergic receptors.

Experimental Workflow:

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human adrenergic receptor of interest (e.g., HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (e.g., ~Kd concentration of [³H]-Prazosin for α1, or [¹²⁵I]-Cyanopindolol for β receptors).

-

Increasing concentrations of unlabeled Carvedilol (typically from 10⁻¹¹ to 10⁻⁵ M).

-

For determination of non-specific binding, a high concentration of a known non-selective antagonist (e.g., 10 µM phentolamine for α1, 1 µM propranolol for β) is used instead of Carvedilol.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a percentage of the control (no Carvedilol) against the logarithm of the Carvedilol concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of Carvedilol that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

B. Functional Assays for Antagonist Potency Determination

Functional assays measure the ability of Carvedilol to inhibit the physiological response to an agonist.

This assay measures the inhibition of agonist-induced cAMP production.

Detailed Protocol:

-

Cell Culture and Plating:

-

Plate cells expressing the β-adrenergic receptor of interest in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of Carvedilol for a defined period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol, typically at its EC80 concentration) for a specific time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the Carvedilol concentration.

-

Fit the data to a dose-response inhibition curve to determine the IC50 value.

-

The antagonist affinity (pA2) can be determined using Schild analysis by performing the assay with multiple agonist concentrations in the presence of different fixed concentrations of Carvedilol.

-

This assay measures the ability of Carvedilol to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Detailed Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes with varying concentrations of Carvedilol, a fixed concentration of an agonist (e.g., norepinephrine for α1, isoproterenol for β), GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

-

Incubate at 30°C for 60 minutes.

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 of Carvedilol for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

C. β-Arrestin Recruitment Assay (for Biased Agonism)

This assay measures the ability of Carvedilol to promote the interaction between the β-adrenergic receptor and β-arrestin.

Detailed Protocol:

-

Cell Line:

-

Use a cell line engineered to express the β-adrenergic receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.

-

-

Assay Procedure:

-

Plate the cells in a 96-well plate.

-

Treat the cells with varying concentrations of Carvedilol.

-

Incubate for a specific period (e.g., 1-3 hours).

-

-

Signal Detection:

-

Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the Carvedilol concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

-

V. Conclusion

Carvedilol's mechanism of action is a paradigm of multi-target pharmacology. Its foundation lies in the potent and non-selective blockade of β1, β2, and α1-adrenergic receptors, which collectively contribute to its beneficial hemodynamic effects in hypertension and heart failure. However, a deeper understanding reveals a more intricate profile, including biased agonism at β-adrenergic receptors, which may unlock further therapeutic potential and pave the way for the design of next-generation cardiovascular drugs. The experimental protocols detailed herein provide a framework for the continued investigation of Carvedilol and other complex ligands, enabling a more complete characterization of their interactions with cellular signaling networks. This comprehensive knowledge is paramount for the rational development of safer and more effective therapies for cardiovascular diseases.

Suppliers and availability of Carvedilol-d3 for research purposes.

This technical guide provides an in-depth overview of Carvedilol-d3, a deuterated analog of Carvedilol, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, identifies key suppliers for research-grade material, and presents relevant experimental contexts for its application.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Carvedilol, a non-selective beta/alpha-1 adrenergic receptor antagonist. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Carvedilol in biological samples.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₃D₃N₂O₄ | [1] |

| Molecular Weight | 409.49 g/mol | [1][2] |

| Exact Mass | 409.20800 Da | [1] |

| CAS Number | 1020719-25-8 | [1][2] |

| Synonyms | Carvedilol-methyl-d3, Cardivas-d3, Dilatrend-d3 | [1][2] |

| Storage Temperature | -20°C | [2] |

| Purity | >95% (HPLC) | [2] |

| Physical Appearance | White to off-white solid powder | [3] |

Suppliers of Research-Grade this compound

The following table summarizes the availability of this compound from various suppliers for research purposes. Researchers should inquire directly with the suppliers for current pricing, availability, and detailed certificates of analysis.

| Supplier | Product Name | CAS Number | Available Quantities |

| LGC Standards | Carvedilol-methyl-d3 | 1020719-25-8 | 10 mg |

| Chemsrc | This compound | 1020719-25-8 | Inquire for details |

| ChemicalBook | This compound | 1020719-25-8 | Inquire for details |

| US Biological Life Sciences | 1-Hydroxy this compound | Not specified for this compound | 1mg, 10mg |

| MedchemExpress | Carvedilol-d4 | 1133705-56-2 | Inquire for details |

Experimental Applications and Methodologies

The primary application of this compound is as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies of Carvedilol. Its utility stems from its near-identical chemical and physical properties to the unlabeled parent compound, while its increased mass allows for clear differentiation in mass spectrometric analyses.

General Protocol for Quantification of Carvedilol in Biological Matrices using LC-MS/MS

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of Carvedilol in plasma or tissue samples.

1. Sample Preparation:

- Thaw plasma or tissue homogenate samples on ice.

- To a 100 µL aliquot of the sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected Carvedilol levels).

- Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

- Vortex mix for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Use a C18 reverse-phase column.

- Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

- The specific gradient, flow rate, and column temperature should be optimized for baseline separation of Carvedilol and this compound from matrix components.

- Mass Spectrometry (MS/MS):

- Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

- Monitor the specific mass transitions (parent ion -> daughter ion) for both Carvedilol and this compound. These transitions should be determined experimentally but are based on their respective molecular weights.

- Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

3. Data Analysis:

- Generate a standard curve by plotting the ratio of the peak area of Carvedilol to the peak area of this compound against a series of known concentrations of Carvedilol.

- Quantify the concentration of Carvedilol in the unknown samples by interpolating their peak area ratios from the standard curve.

Signaling Pathways of Carvedilol

Carvedilol is a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist.[4] Its therapeutic effects in conditions like heart failure and hypertension are attributed to its modulation of these signaling pathways.[4][5] Carvedilol's actions include reducing heart rate, cardiac output, and blood pressure.[6][7] Furthermore, it exhibits antioxidant and anti-inflammatory properties.[6][8]

Figure 1: Simplified signaling pathways modulated by Carvedilol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

References

- 1. This compound | CAS#:1020719-25-8 | Chemsrc [chemsrc.com]

- 2. This compound | CAS 1020719-25-8 | LGC Standards [lgcstandards.com]

- 3. medkoo.com [medkoo.com]

- 4. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carvedilol improves left ventricular function and symptoms in chronic heart failure: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Results of therapy with carvedilol, a beta-blocker vasodilator with antioxidant properties, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. mdpi.com [mdpi.com]

Carvedilol-d3: A Technical Guide to Safe Handling and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of Carvedilol-d3. This deuterated analog of Carvedilol serves as a critical internal standard in bioanalytical studies, facilitating precise quantification in complex biological matrices. This document outlines essential safety protocols, detailed experimental methodologies, and the underlying pharmacological signaling pathways of Carvedilol to support its effective and safe use in a research environment.

Safety Data and Handling Precautions

This compound, while primarily used in a laboratory setting, requires careful handling due to its pharmacological activity and potential hazards. The following sections summarize the key safety information derived from its Safety Data Sheet (SDS).

Hazard Identification

This compound is classified as a pharmaceutical agent. While the toxicological properties of the deuterated form have not been as extensively investigated as the parent compound, it is prudent to handle it with the same level of caution. The primary hazards are associated with its pharmacological effects and potential for allergic reactions.

Quantitative Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction.[1] |

| Hazardous to the aquatic environment - acute | Category 1 | H400: Very toxic to aquatic life.[1] |

| Hazardous to the aquatic environment - chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.[2][3]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

| Aspect | Precaution |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling. |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | For operations generating dust, use a NIOSH-approved respirator with a particulate filter. |

Experimental Protocols

This compound is predominantly used as an internal standard in the quantitative analysis of Carvedilol in biological samples, such as plasma, using techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is fundamental for reliable quantification.

-

Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Store the stock solution at -20°C in a tightly sealed container.

-

-

Working Internal Standard (IS) Solution (e.g., 10 ng/mL):

-

Perform serial dilutions of the stock solution with the appropriate mobile phase or reconstitution solvent to achieve the desired final concentration for spiking into samples.

-

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol outlines a common method for extracting Carvedilol and the this compound internal standard from a plasma matrix.

-

Sample Aliquoting:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

-

Spiking with Internal Standard:

-

Add a small volume (e.g., 10 µL) of the this compound working IS solution to each plasma sample.

-

-

Protein Precipitation:

-

Add three volumes of ice-cold acetonitrile (300 µL) to each tube.

-

Vortex vigorously for 1-2 minutes to precipitate plasma proteins.

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

Evaporation and Reconstitution (Optional):

-

For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a smaller volume of the mobile phase.

-

HPLC-MS/MS Analysis

The following provides a general framework for the chromatographic and mass spectrometric conditions. Specific parameters will need to be optimized for the instrument in use.

Chromatographic Conditions:

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

Mass Spectrometric Conditions:

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Carvedilol: To be determined empiricallythis compound: To be determined empirically |

| Ion Source Temperature | 400 - 550 °C |

Signaling Pathways and Mechanism of Action

Carvedilol is a non-selective beta-adrenergic receptor antagonist and an alpha-1 adrenergic receptor blocker.[4][5][6] This dual mechanism of action contributes to its therapeutic effects in cardiovascular diseases. Recent research has also highlighted its unique ability to stimulate β-arrestin-mediated signaling, independent of G-protein activation.[2][7]

Adrenergic Receptor Blockade

Caption: Carvedilol's dual blockade of α1 and β-adrenergic receptors.

β-Arrestin Biased Signaling

Carvedilol exhibits biased agonism at the β2-adrenergic receptor, where it inhibits Gs-protein-mediated adenylyl cyclase activation but promotes β-arrestin-dependent signaling pathways, such as the activation of extracellular signal-regulated kinase (ERK) 1/2.[2][7]

Caption: Carvedilol-induced β-arrestin biased signaling pathway.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Carvedilol in plasma using this compound as an internal standard.

Caption: Bioanalytical workflow using this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Exploring the Mechanisms of Action of Carvedilol: Unveiling the Secrets of Its Therapeutic Effects. [hidocdr.com]

- 4. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Structure and function of β-arrestins, their emerging role in breast cancer, and potential opportunities for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Carvedilol? [synapse.patsnap.com]

A Technical Guide to the Solubility and Stability of Carvedilol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction: Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist utilized in the management of hypertension and heart failure.[1] Its deuterated analog, Carvedilol-d3, serves as a crucial internal standard in pharmacokinetic and bioanalytical studies, necessitating a thorough understanding of its solubility and stability profiles. This technical guide provides an in-depth overview of the solubility of this compound in various solvents and its stability under different stress conditions. The data presented herein is primarily based on studies of Carvedilol, as the physicochemical properties of its deuterated form are expected to be nearly identical.

Solubility of this compound

Carvedilol is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, exhibiting low aqueous solubility and high permeability.[2] Its lipophilic nature and pH-dependent solubility are critical considerations for formulation development.[3][4]

Aqueous Solubility

The aqueous solubility of Carvedilol is notably low, particularly at neutral and basic pH.[3] However, its solubility increases in acidic conditions due to the protonation of its secondary amine (pKa 7.8), leading to the formation of more soluble salts.[3]

Table 1: Solubility of Carvedilol in Different Aqueous Media

| Solvent System | pH | Solubility (mg/mL) | Reference |

| Pure Water | ~7.0 | 0.002 | [5] |

| Pure Water | 7.4 | ~0.02 | [3] |

| 1% (v/v) Acetic Acid Solution | 3.8 | 6.91 ± 0.20 | [3] |

| 0.1 M Acetate Buffer | 4.7 | - | [3] |

| 0.1 M Disodium Hydrogen Phosphate Buffer | 6.8 | - | [3] |

| Phosphoric Media | 2.0-2.5 | Soluble (precipitation after 24h) | [6] |

| Acetic Media | 3.5 | Soluble (dissolution is difficult) | [6] |

| Acetic Media | 4.0-4.5 | Soluble and stable after 24h | [6] |

| Citric Media | 2.0-2.5 | Soluble and stable after 24h | [6] |

| Malic Media | 2.0-3.0 | Soluble and stable after 24h | [6] |

Organic and Co-solvent Solubility

The solubility of Carvedilol is significantly higher in various organic solvents and co-solvent systems, which is important for the preparation of stock solutions and certain formulations.

Table 2: Saturated Solubility of Carvedilol in Various Organic Solvents

| Solvent/Vehicle | Solubility (mg/mL) | Reference |

| Peppermint Oil | Higher than Sesame Oil | [7] |

| Sesame Oil | - | [7] |

| PEG 400 | Highest among co-surfactants | [7] |

| Ethanol | - | [7] |

| Propylene Glycol | Lowest among co-surfactants | [7] |

Solubility Enhancement Techniques

Several methods have been explored to enhance the aqueous solubility of Carvedilol, including the use of cyclodextrins and the formation of solid dispersions.

-

Cyclodextrins: Cyclodextrins can form inclusion complexes with Carvedilol, significantly increasing its aqueous solubility. In an aqueous acetic acid solution (pH 3.8), the maximum solubility reached was approximately 15 mg/mL with α-cyclodextrin, 25 mg/mL with β-cyclodextrin, and 23 mg/mL with γ-cyclodextrin.[3]

-

Solid Dispersions: The preparation of solid dispersions with water-soluble polymers like PVP K30 has been shown to enhance the solubility and dissolution rate of Carvedilol.[5] The solubility of Carvedilol increased up to 35-fold in a 5% w/v PVP K30 aqueous solution.[5]

Stability of this compound

The stability of this compound is a critical parameter for ensuring the accuracy of analytical measurements and the quality of pharmaceutical preparations. Stability studies typically involve subjecting the drug to various stress conditions to identify potential degradation pathways.

Stress Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods.[8][9] Carvedilol has been found to be sensitive to oxidative and alkaline conditions.[10]

Table 3: Summary of Carvedilol Stability under Stress Conditions

| Stress Condition | Observations | Reference |

| Acid Hydrolysis | Stable | [10] |

| Base Hydrolysis (Alkali) | Sensitive; significant degradation observed. | [8][10] |

| Oxidation (e.g., H₂O₂) | Sensitive; significant degradation observed. | [8][10] |

| Thermal Degradation | Stable | [10] |

| Photolytic Degradation (UV light) | Stable | [8][10] |

| Humidity | Stable | [10] |

Long-Term Stability

Long-term stability studies on Carvedilol tablets have demonstrated good stability under both accelerated (40°C ± 2°C, 75% RH ± 5% for 6 months) and long-term (25°C ± 2°C, 60% RH ± 5% for 36 months) conditions.[9] A 1 mg/mL Carvedilol solution in malic acid was found to be stable for up to 12 months at 25°C and 30°C, and for 6 months at 40°C.[6]

Experimental Protocols

Solubility Determination (Higuchi and Connors Method)

This method is commonly used to determine the phase solubility of a drug in the presence of a complexing agent or in different solvent systems.[5]

-

Preparation of Solvent Systems: Prepare a series of solutions with varying concentrations of the solubilizing agent (e.g., cyclodextrin, co-solvent) in the desired aqueous medium.

-

Addition of Drug: Add an excess amount of this compound to a fixed volume of each solvent system in sealed containers.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 ± 1 °C) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[5]

-

Sample Collection and Filtration: Withdraw an aliquot from each container and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove the undissolved drug.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

References

- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Carvedilol Oral Liquid Formulation for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Carvedilol in Human Plasma using Carvedilol-d3 as an Internal Standard by LC-MS/MS

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, widely used in the management of hypertension and heart failure. Accurate and reliable quantification of carvedilol in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of carvedilol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Carvedilol-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[1]

Principle

The method involves the extraction of carvedilol and the internal standard, this compound, from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. This compound is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring similar behavior during extraction and ionization, while being distinguishable by its mass-to-charge ratio (m/z).[1] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of carvedilol and its metabolite from human plasma and is suitable for achieving high purity extracts.[2]

-

Sample Pre-treatment: To 100 µL of human plasma, add a working solution of this compound.

-

Extraction: Perform solid-phase extraction.

-

Elution: Elute the analytes from the SPE cartridge.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Chromatographic separation is critical for resolving the analyte from potential interferences.

-

Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)[2]

-

Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v)[2]

-

Flow Rate: 0.4 mL/min[3]

-

Column Temperature: Ambient or controlled as per specific method requirements.

Mass Spectrometry (MS)

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

-

Ionization Mode: Electrospray Ionization (ESI), Positive[3]

-

MRM Transitions:

-

Key MS Parameters:

Data Presentation

The following tables summarize the quantitative performance of methods utilizing a deuterated internal standard for carvedilol analysis.

| Parameter | Carvedilol | 4'-hydroxyphenyl carvedilol | Reference |

| Linearity Range | 0.05-50 ng/mL | 0.01-10 ng/mL | [2] |

| LLOQ | 0.05 ng/mL | 0.01 ng/mL | [2] |

| Intra-batch Precision (%CV) | 0.74 - 3.88% | 0.74 - 3.88% | [2] |

| Inter-batch Precision (%CV) | 0.74 - 3.88% | 0.74 - 3.88% | [2] |

| Accuracy | 96.4 - 103.3% | 96.4 - 103.3% | [2] |

| Recovery | 94 - 99% | 94 - 99% | [2] |

Table 1: Method Validation Parameters from a UPLC-MS/MS assay.[2]

| Parameter | Carvedilol | 4'-hydroxyphenyl carvedilol | Reference |

| Linearity Range | 0.050-50.049 ng/mL | 0.050-10.017 ng/mL | [3] |

| LLOQ | 0.050 ng/mL | 0.050 ng/mL | [3] |

| LQC (ng/mL) | 0.15 | 0.150 | [3] |

| MQC (ng/mL) | 15 | 2.999 | [3] |

| HQC (ng/mL) | 40 | 7.998 | [3] |

Table 2: Calibration and Quality Control Sample Concentrations.[3]

Visualizations

Caption: Experimental workflow for Carvedilol quantification.

Caption: Role of Internal Standard in mitigating matrix effects.

References

- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Carvedilol in Human Plasma Using Carvedilol-d3 as an Internal Standard

ABSTRACT: This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Carvedilol in human plasma. The method utilizes Carvedilol-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation extraction procedure is employed, followed by rapid chromatographic separation on a C18 reversed-phase column. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist used in the management of hypertension and congestive heart failure.[1][2][3][4] Accurate and reliable quantification of Carvedilol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a complete protocol for the determination of Carvedilol in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity. The use of a deuterated internal standard, this compound, minimizes matrix effects and variability during sample preparation and analysis.

Experimental

Materials and Reagents

-

Carvedilol (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient delivery

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Data acquisition and processing software

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., UPLC C18 50 x 2.1 mm, 1.7 µm)[5] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 70% A for 0.5 min, linear gradient to 20% A from 0.5 to 2.5 min, hold at 20% A for 1 min, return to 70% A at 3.6 min, and re-equilibrate for 1.4 min |

| Flow Rate | 0.4 mL/min[6] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Carvedilol: m/z 407.2 → 100.1[6][7]; this compound: m/z 410.2 → 100.1 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Spray Voltage | 5500 V[7] |

| Source Temperature | 500 °C[7] |

Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carvedilol and this compound in methanol to obtain a final concentration of 1 mg/mL for each.

-

Working Standard Solutions: Serially dilute the Carvedilol primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at desired concentrations for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate Carvedilol working standard solution to prepare calibration standards.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean vial and inject 5 µL into the LC-MS/MS system.

Results

Linearity

The method was found to be linear over the concentration range of 0.5 to 200 ng/mL for Carvedilol in human plasma. The coefficient of determination (r²) was consistently >0.99.

| Analyte | Calibration Range (ng/mL) | r² |

| Carvedilol | 0.5 - 200 | >0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LQC | 1.5 | < 5% | < 6% | 95 - 105% | 94 - 106% |

| MQC | 75 | < 4% | < 5% | 97 - 103% | 96 - 104% |

| HQC | 150 | < 3% | < 4% | 98 - 102% | 97 - 103% |

Recovery

The extraction recovery of Carvedilol was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| LQC | 1.5 | > 85% |

| MQC | 75 | > 88% |

| HQC | 150 | > 90% |

Visualizations

Caption: Experimental workflow for Carvedilol quantification.

Caption: Logic diagram for method development steps.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Carvedilol in human plasma using its deuterated internal standard, this compound. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery. It is well-suited for high-throughput analysis in clinical and research settings.

References

- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. arcjournals.org [arcjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

Application of Carvedilol-d3 in pharmacokinetic and pharmacodynamic studies.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its pharmacological effects, robust bioanalytical methods and well-designed preclinical and clinical studies are essential. Carvedilol-d3, a stable isotope-labeled form of Carvedilol, serves as an ideal internal standard in mass spectrometry-based bioanalytical methods for pharmacokinetic (PK) studies due to its similar physicochemical properties to the unlabeled drug, ensuring high accuracy and precision in quantification.[2] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and pharmacodynamic (PD) studies.

Pharmacokinetic Studies: Quantification of Carvedilol in Biological Matrices

The accurate determination of Carvedilol concentrations in biological samples such as plasma is fundamental to understanding its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard like this compound is crucial to correct for matrix effects and variations during sample processing and analysis.

Data Presentation: Pharmacokinetic Parameters of Carvedilol

The following table summarizes key pharmacokinetic parameters of Carvedilol obtained from studies in healthy human volunteers. These values can vary depending on the patient population, formulation, and analytical methodology.

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 1 - 2 hours | [5] |

| Elimination Half-Life (t½) | 4 - 7 hours | [5] |

| Absolute Bioavailability | ~24% | [6] |

| Volume of Distribution (Vz) | 132 L | [6] |

| Total Clearance | 590 mL/min | [6] |

| Cmax (after 25 mg single dose) | 46.7 ± 23.3 ng/mL (in controls) | [7] |

| AUC(0-24h) (after 25 mg single dose) | 165 ± 83.5 ng·h/mL (in controls) | [7] |

| Cmax (after 128 mg SR formulation) | 77.04 ng/mL (geometric mean) | [8] |

| AUCinf (after 128 mg SR formulation) | 703.29 ng·h/mL (geometric mean) | [8] |

Experimental Protocol: LC-MS/MS Quantification of Carvedilol in Human Plasma

This protocol outlines a typical method for the quantification of Carvedilol in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Carvedilol reference standard

-

This compound (internal standard)

-

Human plasma (with K3EDTA as anticoagulant)[9]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[9] or liquid-liquid extraction solvents (e.g., ethyl acetate, diisopropyl ether)[10][11]

2. Preparation of Stock and Working Solutions:

-

Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carvedilol in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Carvedilol by diluting the stock solution with 60% methanol in water.[9]

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 600 ng/mL) by diluting the stock solution with 60% methanol in water.[9]

3. Sample Preparation (Solid Phase Extraction):

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

To 500 µL of plasma sample, add a known amount of the this compound internal standard working solution.[4]

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute Carvedilol and this compound with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).[4]

-

Flow Rate: 0.7 mL/min.[4]

-

Injection Volume: 10 µL.[4]

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Carvedilol: m/z 407.1 -> m/z 100.1[3]

-

This compound: (adjust for the mass shift due to deuterium labeling)

-

-

Data Analysis: Quantify Carvedilol concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Experimental workflow for LC-MS/MS analysis of Carvedilol.

Pharmacodynamic Studies: Assessing the Biological Effects of Carvedilol

Pharmacodynamic studies are crucial for understanding the relationship between drug concentration and its pharmacological effect. For Carvedilol, key pharmacodynamic endpoints include its effects on heart rate and blood pressure.[12][13]

Experimental Protocol: Assessment of Carvedilol's Effect on Heart Rate and Blood Pressure in a Preclinical Model

This protocol describes a general procedure for evaluating the pharmacodynamic effects of Carvedilol in a rodent model.

1. Animal Model:

-

Use a suitable rodent model (e.g., spontaneously hypertensive rats).

-

Acclimatize animals to the experimental conditions.

2. Drug Administration:

-

Administer Carvedilol or vehicle control orally or intravenously.

-

Use a range of doses to establish a dose-response relationship.

3. Measurement of Heart Rate and Blood Pressure:

-

Utilize a non-invasive tail-cuff method or an invasive method with telemetry or arterial catheters for continuous monitoring.

-

Record baseline measurements before drug administration.

-

Monitor and record heart rate and blood pressure at multiple time points after drug administration, corresponding to the expected pharmacokinetic profile of Carvedilol.

4. Data Analysis:

-

Calculate the change in heart rate and blood pressure from baseline at each time point for each dose group.

-

Plot the dose-response curves to determine the potency and efficacy of Carvedilol.

-

Correlate the pharmacodynamic effects with the plasma concentrations of Carvedilol determined from satellite animal groups or sparse sampling.

Signaling Pathways of Carvedilol

Carvedilol's unique pharmacological profile is attributed to its biased agonism at beta-adrenergic receptors. While it acts as an antagonist at the Gs-protein-coupled pathway, it can stimulate beta-arrestin-mediated signaling.[14][15] This biased signaling is thought to contribute to its beneficial effects in heart failure.

Carvedilol's biased agonism at the β-adrenergic receptor.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Carvedilol in biological matrices, which is a prerequisite for reliable pharmacokinetic and pharmacodynamic studies. The protocols and information provided herein offer a comprehensive guide for researchers and scientists in the field of drug development to design and execute robust studies to characterize the pharmacology of Carvedilol. A thorough understanding of its PK/PD relationship and its unique signaling pathways is essential for its optimal clinical use and the development of novel cardiovascular therapies.

References

- 1. Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and disposition of carvedilol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. asianpubs.org [asianpubs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Effects of carvedilol on heart rate dynamics in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of carvedilol on heart rate and blood pressure variability in subjects with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Carvedilol-d3 Stock and Working Solutions: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the preparation of stock and working solutions of Carvedilol-d3. This deuterated analog of Carvedilol is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Carvedilol in biological matrices and pharmaceutical formulations. The following procedures are based on the well-established solubility characteristics of Carvedilol, which are expected to be directly applicable to its deuterated form due to their near-identical physicochemical properties.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for the preparation of this compound stock and working solutions.

| Parameter | Stock Solution | Working Solutions |

| Analyte | This compound | This compound |

| Typical Concentration | 1 mg/mL | 0.1 - 1000 ng/mL |

| Solvent | Dimethyl sulfoxide (DMSO) | Methanol, Acetonitrile, or appropriate aqueous buffer |

| Preparation | Dissolve a known mass of this compound in a precise volume of solvent. | Serial dilution of the stock solution. |

| Storage Temperature | -20°C | 2-8°C (short-term) or -20°C (long-term) |

| Stability | Stable for an extended period when stored properly. | Prepare fresh daily or weekly as needed. |

Experimental Protocols

Materials and Equipment:

-

This compound (analytical standard)

-

Dimethyl sulfoxide (DMSO), HPLC grade or higher

-

Methanol, HPLC grade or higher

-

Acetonitrile, HPLC grade or higher

-

Deionized water

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator

Protocol for Preparing this compound Stock Solution (1 mg/mL):

-

Weighing: Accurately weigh a suitable amount of this compound (e.g., 1 mg) using an analytical balance.

-

Dissolution: Transfer the weighed this compound to a clean, dry volumetric flask of the appropriate size (e.g., 1 mL).

-

Solvent Addition: Add a small amount of DMSO to the flask to dissolve the this compound.

-

Mixing: Gently swirl the flask or use a vortex mixer to ensure complete dissolution. If necessary, sonicate for a few minutes to aid dissolution.

-

Volume Adjustment: Once completely dissolved, bring the solution to the final volume with DMSO.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a labeled, amber vial and store it at -20°C.

Protocol for Preparing this compound Working Solutions:

Working solutions are typically prepared by serially diluting the stock solution with a solvent that is compatible with the analytical method (e.g., methanol, acetonitrile, or a mixture with water).

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the 1 mg/mL stock solution with the chosen diluent. This helps to minimize pipetting errors.

-

Serial Dilutions: Perform serial dilutions of the stock or intermediate solution to achieve the desired concentrations for the working solutions (e.g., for a calibration curve).

-

Example Dilution (for a 100 ng/mL working solution from a 10 µg/mL intermediate stock):

-

Pipette 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the appropriate solvent.

-

Mix thoroughly.

-

-

Storage: Store working solutions in labeled vials at 2-8°C for short-term use or at -20°C for longer-term storage. It is recommended to prepare fresh working solutions regularly.